1-Cyclohexyl-4-phenethylpiperidine hydrochloride

描述

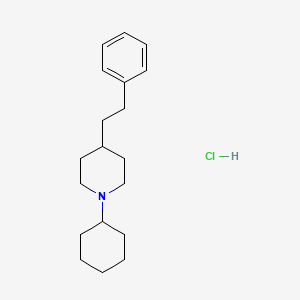

1-Cyclohexyl-4-phenethylpiperidine hydrochloride is a piperidine derivative featuring a cyclohexyl group at the 1-position and a phenethyl (benzene ring linked via a two-carbon chain) substituent at the 4-position of the piperidine ring. Piperidine derivatives are often explored for their pharmacokinetic properties, influenced by substituent-driven lipophilicity, steric effects, and metabolic stability .

属性

分子式 |

C19H30ClN |

|---|---|

分子量 |

307.9 g/mol |

IUPAC 名称 |

1-cyclohexyl-4-(2-phenylethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C19H29N.ClH/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19;/h1,3-4,7-8,18-19H,2,5-6,9-16H2;1H |

InChI 键 |

PGQBECKBYRIJHQ-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)N2CCC(CC2)CCC3=CC=CC=C3.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-phenethylpiperidine hydrochloride typically involves the reaction of cyclohexylamine with 4-phenethylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions: 1-Cyclohexyl-4-phenethylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

1-Cyclohexyl-4-phenethylpiperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-Cyclohexyl-4-phenethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-cyclohexyl-4-phenethylpiperidine hydrochloride with three analogs derived from the evidence:

Key Observations:

- Steric Effects : The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl introduces significant bulk, which may reduce binding affinity to compact receptor sites compared to cyclohexyl-phenethyl derivatives .

- Pharmacological Activity : Meperidine’s opioid activity highlights the role of piperidine scaffolds in CNS drug design, though substituent choice (e.g., methyl vs. cyclohexyl) critically impacts target selectivity and toxicity .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

- 1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl : The extended alkyl chain may improve tissue distribution but could delay metabolic clearance compared to the shorter phenethyl chain .

- Meperidine HCl : Rapid absorption and distribution are observed in opioids, but its methyl and phenyl substituents limit plasma protein binding, favoring faster renal excretion .

Metabolism and Excretion

- This suggests cyclohexyl groups in piperidines may similarly influence metabolic stability.

- 4-(Diphenylmethoxy)piperidine HCl: Limited toxicity data are available, but its environmental impact remains understudied, emphasizing the need for rigorous safety profiling .

Toxicity and Regulatory Status

- 4-(Diphenylmethoxy)piperidine HCl: Safety data gaps (e.g., acute toxicity, ecotoxicology) highlight regulatory challenges for novel piperidine derivatives .

Research and Development Considerations

- Synthetic Feasibility : Phenethyl and cyclohexyl groups are synthetically accessible, but diphenylmethoxy derivatives require complex coupling steps, impacting scalability .

- Therapeutic Potential: The phenethyl-cyclohexyl combination balances lipophilicity and steric bulk, making it a promising candidate for CNS-targeted therapies.

生物活性

1-Cyclohexyl-4-phenethylpiperidine hydrochloride, also known as a synthetic opioid compound, has garnered attention due to its potential biological activities, particularly in the context of analgesia and its implications in opioid research. This article delves into the compound's biological activity, highlighting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a cyclohexyl group and a phenethyl moiety. Its structural formula can be represented as follows:

This compound is often studied for its interaction with various receptors in the central nervous system (CNS), particularly the opioid receptors.

The compound primarily acts on the opioid receptors, which are G protein-coupled receptors involved in pain modulation, reward, and addictive behaviors. Research indicates that this compound exhibits agonistic activity at the μ-opioid receptor (MOR), which is responsible for mediating analgesic effects. Additionally, its interaction with δ-opioid receptors (DOR) may contribute to its overall pharmacological profile.

Analgesic Properties

Studies have demonstrated that this compound possesses significant analgesic properties. In animal models, it has been shown to reduce pain responses effectively, comparable to established opioids like morphine. The efficacy of this compound in pain management suggests its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| μ-opioid receptor agonism | Analgesia | |

| δ-opioid receptor activity | Potential modulation of pain | |

| CNS depressant effects | Sedation and respiratory depression |

Case Studies

- Overdose Incidents : A report analyzing accidental overdose cases highlighted the presence of novel synthetic opioids, including compounds similar to this compound. The report indicated that these substances were frequently involved in multi-drug toxicology profiles, emphasizing their potency and risk factors associated with misuse .

- Comparative Efficacy : In a study comparing various synthetic opioids, this compound was found to have a higher binding affinity for MOR compared to traditional opioids. This suggests that it may provide more potent analgesic effects at lower doses .

- Pharmacokinetics : Research on the pharmacokinetics of this compound indicates rapid absorption and significant central nervous system penetration, which correlates with its observed analgesic effects .

Toxicological Considerations

While the analgesic properties of this compound are noteworthy, it is essential to consider its safety profile. Reports indicate that high doses can lead to severe CNS depression and respiratory failure, underscoring the need for careful dosage regulation in therapeutic settings .

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-cyclohexyl-4-phenethylpiperidine hydrochloride to achieve high yields and purity?

- Methodological Answer :

- Step 1 : Use nucleophilic substitution reactions, leveraging piperidine derivatives as intermediates (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis via chloromethylpyridine intermediates) .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous piperidine hydrochloride syntheses. For example, dichloromethane and sodium hydroxide are effective for similar reactions .

- Step 3 : Purify via recrystallization or column chromatography, referencing protocols for phenylephrine hydrochloride purity assessment (e.g., ≥98% purity criteria) .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Step 1 : Employ nuclear magnetic resonance (NMR) spectroscopy for cyclohexyl and phenethyl group identification, as demonstrated for 4-(phenylthio)piperidine hydrochloride .

- Step 2 : Use mass spectrometry (MS) to confirm molecular weight (e.g., 283.8 g/mol for meperidine hydrochloride as a reference) .

- Step 3 : Validate crystallinity via X-ray diffraction, referencing NIST standards for piperidine derivatives .

Q. What analytical techniques are suitable for assessing purity in preclinical studies?

- Methodological Answer :

- Step 1 : Utilize high-performance liquid chromatography (HPLC) with UV detection, as applied to phenylephrine hydrochloride .

- Step 2 : Compare melting points against certified reference materials (e.g., 225°C decomposition point for 2,6-dichlorophenylhydrazine hydrochloride) .

- Step 3 : Validate results using PubChem’s computed InChI keys and spectral data for structural consistency .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer :

- Step 1 : Apply quantum chemical calculations (e.g., density functional theory) to predict intermediate stability, as used in ICReDD’s reaction path search methods .

- Step 2 : Use molecular dynamics simulations to assess solvent effects, referencing membrane separation technologies in chemical engineering .

- Step 3 : Validate predictions with batch-specific experimental data, ensuring alignment with thermodynamic parameters from PubChem .

Q. How can researchers resolve contradictions in pharmacological activity data for piperidine-based compounds?

- Methodological Answer :

- Step 1 : Conduct comparative binding assays using reference standards (e.g., meperidine hydrochloride’s opioid receptor affinity) .

- Step 2 : Analyze structure-activity relationships (SAR) by modifying substituents (e.g., sulfonyl vs. chlorophenyl groups in similar piperidines) .

- Step 3 : Replicate studies under controlled conditions (e.g., -20°C storage to prevent degradation) .

Q. What experimental designs are effective for studying metabolic stability in vivo?

- Methodological Answer :

- Step 1 : Use radiolabeled analogs (e.g., ¹⁴C tagging) to track metabolite formation, as seen in NIH 10522 studies .

- Step 2 : Apply LC-MS/MS for quantitative analysis of plasma and tissue samples, referencing forensic applications of Schedule II compounds .

- Step 3 : Cross-validate results with in vitro hepatic microsome assays to account for species-specific differences .

Q. How can researchers address discrepancies in reaction yields under varying catalytic conditions?

- Methodological Answer :

- Step 1 : Perform design of experiments (DoE) to isolate variables (e.g., catalyst type, temperature), as applied in non-automotive combustion engineering .

- Step 2 : Use statistical tools (e.g., ANOVA) to analyze yield data, referencing CRDC 2020 methodologies .

- Step 3 : Optimize using feedback loops between computational predictions and experimental data .

Key Considerations for Methodological Rigor

- Data Validation : Cross-reference experimental results with PubChem’s computed properties (InChI, molecular weight) .

- Ethical Compliance : Adhere to forensic and Schedule II regulatory guidelines for opioid analogs .

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。